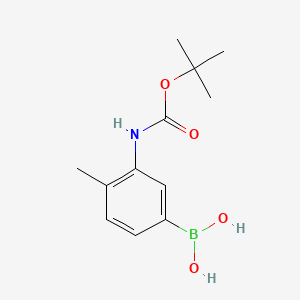

(3-Boc-amino-4-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Boc-amino-4-methylphenyl)boronic acid is an organic compound with the molecular formula C₁₂H₁₈BNO₄ and a molecular weight of 251.09 g/mol . It is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected amino group and a methyl group attached to a phenyl ring. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-4-methylphenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

(3-Boc-amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Deprotection: Free amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Boc-amino-4-methylphenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to construct complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to react with aryl halides under palladium catalysis, facilitating the formation of biaryl compounds.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide + this compound | Pd(PPh₃)₂Cl₂ | Toluene | 100°C | 85 |

| Aryl Halide + this compound | Pd(OAc)₂ | DMF | 90°C | 78 |

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active compounds. Its ability to form stable complexes with various biomolecules allows researchers to explore new therapeutic agents. For example, it has been investigated for its potential in developing inhibitors for specific enzymes involved in cancer progression.

Case Study: Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of amino acid-based boron carriers, including derivatives of this compound, in BNCT for treating malignant tumors. BNCT selectively targets tumor cells by utilizing boron-containing compounds that accumulate preferentially in cancerous tissues. Upon exposure to thermal neutrons, these compounds undergo nuclear reactions that lead to localized cell destruction while sparing healthy tissue.

Biochemical Applications

Protein Interactions

The boronic acid moiety of this compound can interact with diol-containing biomolecules such as sugars and certain amino acids. This property is exploited in biochemical assays to study protein interactions and enzyme activities. For instance, it can be used to probe the binding sites of glycoproteins or to inhibit specific enzymatic reactions by mimicking natural substrates.

Industrial Applications

Intermediate in Chemical Production

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemicals and materials. Its role as a precursor in the production of polymeric materials and other specialty chemicals highlights its importance beyond laboratory research.

Mecanismo De Acción

The mechanism of action of (3-Boc-amino-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The Boc-protected amino group can be deprotected to yield the free amine, which can interact with various molecular targets in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

4-(Boc-amino)phenylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.

3-amino-4-methylphenylboronic acid: Similar structure but lacks the Boc protection on the amino group.

4-(N-Boc-amino)phenylboronic acid: Similar structure but with the Boc group on the para position.

Uniqueness

(3-Boc-amino-4-methylphenyl)boronic acid is unique due to the presence of both the Boc-protected amino group and the methyl group on the phenyl ring. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

(3-Boc-amino-4-methylphenyl)boronic acid, a compound with the CAS number 850568-81-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a Boc-protected amino group and a methyl group. The presence of the boron atom is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding, leading to inhibition of their activity.

- Cellular Uptake : The compound's structure may facilitate its uptake into cells, where it can exert its effects on various biochemical pathways.

- Targeting Tumor Cells : Research indicates that boron-containing compounds can selectively accumulate in tumor cells, enhancing their potential as therapeutic agents in targeted therapies such as Boron Neutron Capture Therapy (BNCT) .

Anticancer Properties

This compound has shown promise in anticancer applications, particularly in the context of BNCT. BNCT involves the selective targeting of tumor cells with boron carriers followed by neutron irradiation, which induces cytotoxic reactions specifically in the tumor tissue while sparing normal cells .

A study indicated that boron accumulation in tumor cells could lead to significant therapeutic effects against various malignancies, including gliomas and head and neck cancers .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have been reported to possess activity against Gram-positive and Gram-negative bacteria .

Case Studies

- In Vivo Studies : In vivo models have demonstrated that boron compounds can effectively target tumors, with studies showing enhanced tumor uptake compared to traditional therapies .

- Mechanistic Insights : Research has highlighted the importance of the spatial orientation of substituents on the boronic acid moiety, which can influence binding affinity and selectivity towards biological targets .

Data Tables

Propiedades

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.